Cas no 1805703-64-3 (2-Fluoro-4-nitrophenylpropanoic acid)

2-Fluoro-4-nitrophenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-nitrophenylpropanoic acid
- Benzenepropanoic acid, 2-fluoro-4-nitro-
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- インチ: 1S/C9H8FNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
- InChIKey: LFBSOAIBGGXVJF-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(O)=O)=CC=C([N+]([O-])=O)C=C1F
じっけんとくせい
- 密度みつど: 1.426±0.06 g/cm3(Predicted)
- ふってん: 382.1±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.47±0.10(Predicted)
2-Fluoro-4-nitrophenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845750-0.1g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 0.1g |
$640.0 | 2023-06-01 | ||
Enamine | EN300-1845750-2.5g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 2.5g |
$1428.0 | 2023-06-01 | ||
Enamine | EN300-1845750-1.0g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 1g |
$728.0 | 2023-06-01 | ||
Enamine | EN300-1845750-0.05g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 0.05g |
$612.0 | 2023-06-01 | ||
Enamine | EN300-1845750-0.5g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 0.5g |
$699.0 | 2023-06-01 | ||
Enamine | EN300-1845750-10.0g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-1845750-0.25g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 0.25g |
$670.0 | 2023-06-01 | ||
Enamine | EN300-1845750-5.0g |
3-(2-fluoro-4-nitrophenyl)propanoic acid |
1805703-64-3 | 5g |
$2110.0 | 2023-06-01 |
2-Fluoro-4-nitrophenylpropanoic acid 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-Fluoro-4-nitrophenylpropanoic acidに関する追加情報
2-Fluoro-4-nitrophenylpropanoic acid (CAS No. 1805703-64-3)
The compound 2-Fluoro-4-nitrophenylpropanoic acid, identified by the CAS registry number CAS No. 1805703-64-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.
Structurally, 2-Fluoro-4-nitrophenylpropanoic acid consists of a phenyl ring substituted with a fluoro group at the 2-position and a nitro group at the 4-position, attached to a propanoic acid moiety. This combination of functional groups imparts distinctive chemical reactivity and biological activity. The fluoro group introduces electron-withdrawing effects, while the nitro group enhances the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution or redox reactions.
Recent studies have explored the role of 2-Fluoro-4-nitrophenylpropanoic acid in medicinal chemistry. Researchers have investigated its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antimicrobial, or anticancer properties. For instance, modifications to the propanoic acid moiety have yielded derivatives that exhibit enhanced bioavailability and target specificity.
In terms of synthesis, CAS No. 1805703-64-3 can be prepared through a variety of routes, including Friedel-Crafts acylation followed by functionalization of the aromatic ring. The introduction of the fluoro and nitro groups is typically achieved via electrophilic substitution reactions, which are well-established in organic chemistry. The choice of synthetic pathway depends on the desired purity and scalability of the process.
The application of 2-Fluoro-4-nitrophenylpropanoic acid extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of agrochemicals and advanced materials. For example, its reactivity with various nucleophiles makes it a valuable building block in constructing complex molecular architectures.
In terms of safety and handling, CAS No. 1805703-64-3 should be treated with care due to its potential to undergo exothermic reactions under certain conditions. Proper storage in inert containers and controlled environments is essential to prevent degradation or unintended reactions.
Looking ahead, ongoing research aims to further elucidate the biological mechanisms influenced by 2-Fluoro-4-nitrophenylpropanoic acid. By understanding its interactions with cellular pathways, scientists hope to unlock new therapeutic applications and improve existing drug delivery systems.
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